![molecular formula C12H16BrN3O2 B2387797 tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate CAS No. 827628-33-1](/img/structure/B2387797.png)

tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate

Übersicht

Beschreibung

Molecular Structure Analysis

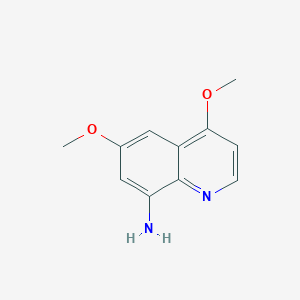

The molecular structure of a compound can be represented by its InChI code. For “tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate”, the InChI code is1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-7-8(6-15)9-4-5-14-10(13)9/h4-5,8H,6-7H2,1-3H3,(H,16,17) . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and storage temperature. For “tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate”, the molecular weight is 314.183. The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antibacterial Agent Development

Ceftolozane, derived from structural modifications of FK518, exhibits a broad antibacterial spectrum. It demonstrates strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa. Researchers explore the potential of compound 1 as a lead compound for novel antibacterial agents .

Palladium-Catalyzed Reactions

Compound 1 has been employed in the palladium-catalyzed synthesis of N-Boc-protected anilines. This application highlights its utility as a versatile building block in organic synthesis .

Tetrasubstituted Pyrroles

Researchers have utilized compound 1 in the synthesis of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position, offering diverse possibilities for further chemical transformations .

Indazole Derivatives

A specific derivative of compound 1, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate , has been synthesized. Its structure has been confirmed through spectroscopic techniques, including NMR, MS, and single crystal XRD. This compound may find applications in medicinal chemistry or materials science .

Chiral Sulfinamide Reagents

Enantiopure tert-butanesulfinamide, a close analog of compound 1, has been widely explored as a chiral sulfinamide reagent. It assists in diastereoselective conversions and can be recycled after reactions. Researchers continue to investigate its applications in asymmetric synthesis .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O2/c1-11(2,3)18-10(17)16-12(4-5-12)9-14-6-8(13)7-15-9/h6-7H,4-5H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXMOPWLBKTBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-5-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2387715.png)

![2-(cyclopropanecarbonylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2387716.png)

![3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2387717.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2387719.png)

![2-[(3-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387723.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2387726.png)